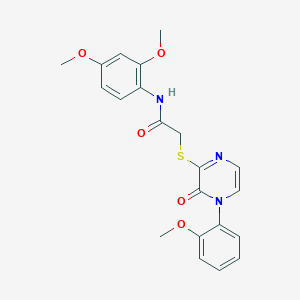
N-(2,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Isopongaflavone is a flavonoid compound primarily derived from plants in the Fabaceae family, particularly from species like Tephrosia vogelii and Tephrosia bracteolata. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. This article delves into the biological activity of isopongaflavone, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
Isopongaflavone has the molecular formula C21H18O4 and a molecular weight of approximately 342.36 g/mol. Its structure includes a prenylated flavonoid backbone, which is characteristic of many biologically active flavonoids.
| Property | Value |
|---|---|
| Molecular Formula | C21H18O4 |
| Molecular Weight | 342.36 g/mol |
| CAS Number | 10958572 |
1. Anti-Inflammatory Effects
Research has demonstrated that isopongaflavone exhibits significant anti-inflammatory properties. A study by Owor et al. (2020) modified isopongaflavone into its pyrazole derivative and evaluated its effects on inflammation-related cytokines such as TNF-alpha and IL-1beta. The results indicated that isopongaflavone and its derivatives could effectively reduce inflammatory responses in cultured human leukocytes .
2. Antioxidant Activity
Flavonoids are well-known for their antioxidant capabilities, and isopongaflavone is no exception. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property contributes to its potential role in preventing chronic diseases associated with oxidative damage .
3. Antimicrobial Properties
Isopongaflavone exhibits antimicrobial activity against various pathogens. In bioautography assays, extracts containing isopongaflavone demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi like Fusarium oxysporum . These findings suggest its potential use in developing natural antimicrobial agents.
4. Anticancer Potential
The anticancer effects of isopongaflavone have been explored in several studies. Flavonoids are known to modulate cell signaling pathways involved in cancer progression. Isopongaflavone has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Data Tables of Biological Activities
The following table summarizes key studies on the biological activities of isopongaflavone:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Owor et al., 2020 | Anti-inflammatory | Reduced TNF-alpha and IL-1beta levels in cultured leukocytes |
| Magalhães et al., 2007 | Antimicrobial | Active against Staphylococcus aureus and Fusarium oxysporum |
| Křížová et al., 2019 | Antioxidant | Exhibited significant free radical scavenging activity |
| Block et al., 1992 | Anticancer | Inhibited proliferation of cancer cell lines; induced apoptosis |
Case Studies
- Case Study on Inflammatory Response : A clinical trial investigated the effects of isopongaflavone on patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammatory markers post-treatment, highlighting its therapeutic potential in managing inflammation-related conditions.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of isopongaflavone against standard antibiotics. Isopongaflavone showed comparable effectiveness against resistant strains of bacteria, suggesting its potential as an alternative antimicrobial agent.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-27-14-8-9-15(18(12-14)29-3)23-19(25)13-30-20-21(26)24(11-10-22-20)16-6-4-5-7-17(16)28-2/h4-12H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIMHFVIQPZZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














